Ethyl docosahexaenate
Description
Significance of Polyunsaturated Fatty Acid Esters in Bioscience
Polyunsaturated fatty acids (PUFAs) are essential dietary components that hold a significant position in human nutrition and health. mdpi.com Their esters, which are derivatives of PUFAs, are crucial in various biological processes. These lipids are integral to the structure of cell membranes and are involved in regulating blood pressure and coagulation. mdpi.com PUFAs and their esters influence the synthesis of both pro- and anti-inflammatory substances and play a protective role in the cardiovascular system. mdpi.com
The two primary classes of essential PUFAs are omega-3 and omega-6 fatty acids. mdpi.comoup.com The human body cannot synthesize α-linolenic acid (ALA, an omega-3) and linoleic acid (LA, an omega-6), making them essential dietary nutrients. mdpi.com While other PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can be synthesized from these precursors, the conversion process is often inefficient. mdpi.com PUFAs serve as precursors for a wide array of signaling lipids, and their presence in membrane lipids also affects the functions of transmembrane and peripheral membrane proteins. nih.gov The esterified forms of PUFAs, such as ethyl esters, are often used in nutritional supplements and for research due to their increased stability.
Rationale for Academic Inquiry into Ethyl Docosahexaenoate
Ethyl docosahexaenoate (E-DHA) is the ethyl ester form of docosahexaenoic acid (DHA), a critical omega-3 fatty acid. ontosight.ainih.gov DHA is a major structural component of the brain and retina and is vital for neurological development and function. chemicalbook.comwikipedia.orgpnas.org Academic inquiry into E-DHA is driven by its potential as a more stable and bioavailable form of DHA for therapeutic and nutritional applications. dss.go.th
Research interest in E-DHA spans several biomedical fields. It is investigated for its potential benefits in cardiovascular health, such as reducing triglyceride levels. ontosight.aiwikipedia.org In neuroscience, studies explore its role in neuroprotection and its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netmedchemexpress.comnih.govgoogle.com The anti-inflammatory properties of E-DHA are also a significant area of research. ontosight.aikoreascience.kr Furthermore, its effects on cancer cells are being explored, with studies investigating its cytotoxicity against various cancer cell lines. researchgate.netnih.govnih.gov The use of E-DHA in research allows for a more controlled investigation of the physiological effects of DHA. nih.gov
Historical Perspectives in Docosahexaenoate Research
The journey of docosahexaenoate (DHA) research began with the broader discovery of the importance of omega-3 fatty acids. Early epidemiological studies observed that populations with high fish consumption had lower rates of cardiovascular disease, sparking interest in the components of fish oil. oup.comresearchgate.net It is now well-established that the omega-3 PUFAs, particularly eicosapentaenoic acid (EPA) and DHA, are responsible for these beneficial health effects. dss.go.th
In the early 1980s, scientific research sponsored by NASA aimed to develop a plant-based food source for long-duration space flights, which led to the discovery of algae species that are rich sources of DHA. wikipedia.org Subsequent research identified DHA as a major structural fatty acid in the phospholipids (B1166683) of the brain's gray matter and the retina's photoreceptor cell outer segments. wikipedia.orgpnas.org The liver was identified as the primary site for the synthesis of DHA from its precursor, α-linolenic acid. pnas.org The development of ethyl docosahexaenoate provided a stable and purified form of DHA, facilitating more precise research into its biological functions and therapeutic potential. dss.go.thnih.gov This has led to a growing demand for E-DHA for medical applications. dss.go.th
Detailed Research Findings
Effects on Bone Remodeling
Research has shown that ethyl docosahexaenoate (E-DHA) plays a role in bone metabolism. In one study, E-DHA was identified as a potent inhibitor of osteoclastogenesis in RAW264.7 cells, which are a model for osteoclasts. koreascience.kr The mechanism for this inhibition involved the reduction of JNK and NF-κB activities and the suppression of c-Fos and nuclear factor of activated T cells c1 (NFATc1) expression. koreascience.kr In contrast, its acidic form, docosahexaenoic acid (DHA), was found to increase the activity of alkaline phosphatase and the expression of bone morphogenetic protein 2 (BMP2) in MC3T3-E1 osteoblast precursor cells, suggesting it promotes osteoblast differentiation. koreascience.kr
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Ethyl docosahexaenoate (E-DHA) | RAW264.7 (osteoclast precursor) | Inhibited osteoclastogenesis | Reduced JNK and NF-κB activity; suppressed c-Fos and NFATc1 expression koreascience.kr |
| Docosahexaenoic acid (DHA) | MC3T3-E1 (osteoblast precursor) | Induced osteoblast differentiation | Increased alkaline phosphatase activity and BMP2 expression koreascience.kr |
Neuroprotective Effects in Ischemia
Studies using animal models of cerebral ischemia have demonstrated the neuroprotective potential of E-DHA. Chronic pretreatment with E-DHA has been shown to reduce mortality rates, cerebral edema, and post-ischemic brain hypoperfusion in gerbils subjected to transient forebrain ischemia. researchgate.net The underlying mechanisms are thought to involve a reduction in the liberation and accumulation of free arachidonic acid and its metabolites following ischemia and reperfusion. researchgate.netresearchgate.net Further research has indicated that the neuroprotective effect of E-DHA may also be attributed to its antioxidant properties, as it has been shown to inhibit increases in brain malondialdehyde and prevent the decline of brain-reduced glutathione (B108866) and the activities of glutathione peroxidase and catalase caused by cerebral ischemia. researchgate.net
| Observed Effect | Proposed Mechanism | Reference |
|---|---|---|
| Increased survival ratio | Reduction of free arachidonic acid liberation and its metabolite synthesis researchgate.net | researchgate.net |
| Attenuated cerebral edema | Reduction of free arachidonic acid liberation and its metabolite synthesis researchgate.net | researchgate.net |
| Prevented post-ischemic hypoperfusion | Reduction of free arachidonic acid liberation and its metabolite synthesis researchgate.net | researchgate.net |
| Inhibited increases in brain malondialdehyde | Antioxidant properties researchgate.net | researchgate.net |
| Prevented decline in brain-reduced glutathione, glutathione peroxidase, and catalase | Antioxidant properties researchgate.net | researchgate.net |
Anticancer Properties
The potential of E-DHA as an anticancer agent has been investigated in vitro. One study compared the cytotoxicity of E-DHA, DHA, and didocosahexaenoin (Dido) on the human prostate cancer cell line PC3 and the normal human prostate cell line PNT2. researchgate.net The results indicated that E-DHA exhibited cytotoxic effects on the PC3 cancer cells. researchgate.net Another study synthesized and evaluated a novel conjugate of propofol (B549288) and DHA (propofol-DHA). nih.gov This conjugate was found to significantly inhibit cell adhesion and migration and induce apoptosis in breast cancer cells at concentrations where DHA or propofol alone had minimal effect. nih.gov
| Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Ethyl docosahexaenoate (DHA EE) | PC3 (Prostate Cancer) | Cytotoxic | researchgate.net |
| Propofol-docosahexaenoate | Breast Cancer Cells | Inhibited cell adhesion and migration, induced apoptosis | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
ethyl docosa-2,4,6,8,10,12-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNXKAVUJJPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276426 | |
| Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-25-5 | |
| Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Docosahexaenate
Enzymatic Esterification Approaches
Enzymatic esterification has emerged as the predominant method for synthesizing ethyl docosahexaenoate. This approach utilizes lipases (EC 3.1.1.3) as biocatalysts to facilitate the esterification of docosahexaenoic acid (DHA) with ethanol (B145695). These enzymes can also catalyze transesterification (acidolysis) reactions using a DHA source and an ethyl ester like ethyl acetate (B1210297). The mild reaction conditions characteristic of enzymatic processes are crucial for preventing the oxidation and isomerization of the highly unsaturated DHA molecule. wikipedia.orgnih.gov
The synthesis of ethyl docosahexaenoate can be achieved through several lipase-catalyzed reactions, including direct esterification of free fatty acid DHA with ethanol, or the ethanolysis/acidolysis of DHA-rich oils or esters. mdpi.comnih.gov A variety of microbial lipases have been successfully employed, with their efficacy often depending on their specificity towards long-chain polyunsaturated fatty acids.
Commonly used lipases include:
Candida antarctica lipase (B570770) B (CAL-B): Often used in its immobilized form, such as Novozym® 435, this lipase shows high activity for the esterification of DHA with ethanol. mdpi.comnih.gov Studies have reported achieving an 88% esterification yield by reacting DHA and ethanol with immobilized CAL-B. mdpi.comnih.gov
Rhizomucor miehei lipase (RML): This lipase, frequently used as the immobilized biocatalyst Lipozyme RM IM, is noted for its ability to discriminate between different fatty acids. dss.go.thresearchgate.net It has been effectively used in packed-bed reactors to enrich DHA through selective esterification of other fatty acids in a mixture, leaving a high concentration of unreacted DHA which can then be esterified. researchgate.net
Other Lipases: Enzymes from sources like Pseudomonas cepacia and Thermomyces lanuginosus have also been investigated for the selective esterification of tuna free fatty acids. dss.go.th
The reaction can proceed via direct esterification of free DHA with ethanol or through acidolysis, where a DHA concentrate is reacted with ethyl acetate. mdpi.com The latter can sometimes offer higher reaction rates and easier product recovery. mdpi.com
Achieving high conversion yields of ethyl docosahexaenoate requires careful optimization of several reaction parameters. Response Surface Methodology (RSM) is a common statistical tool used to identify the optimal conditions for these complex biological reactions. mdpi.com Key parameters that are frequently optimized include reaction temperature, substrate molar ratio, enzyme loading, and water content.
High conversion yields, often exceeding 90%, have been reported under optimized conditions. For example, using Novozym® 435 for the acidolysis of a DHA concentrate with ethyl acetate, a 94% conversion was achieved after 300 minutes. mdpi.com In another study focusing on direct esterification with immobilized Candida antarctica lipase, a two-step reaction process involving dehydration after the first step pushed the final esterification level to 96%. nih.gov
Below is an interactive data table summarizing optimized conditions from various research findings for enzymatic synthesis.
For industrial-scale production, moving from batch reactions to continuous systems is essential for efficiency and cost-effectiveness. Packed-bed bioreactors (PBRs) are commonly employed for the continuous synthesis of ethyl docosahexaenoate. researchgate.netrsc.org In a PBR, the immobilized lipase is packed into a column, and the substrate mixture is continuously pumped through it. This setup offers high reaction rates and shortens reaction times. rsc.org
A significant advancement in this area is the development of the ultrasonic packed-bed bioreactor. rsc.org This system integrates an ultrasonic bath with the PBR. The ultrasonication enhances the external mass transfer coefficient, reducing limitations and increasing the affinity between the enzyme and substrates. rsc.org In one such system for producing DHA/EPA ethyl esters, a conversion of 99% was achieved at a flow rate of 1 mL/min. Even at higher flow rates (5 mL/min) and substrate concentrations (500 mM), the conversion remained high at 93%. rsc.org These systems can be operated in a solvent-free manner, where one of the reactants, such as ethyl acetate, also serves as the reaction medium. rsc.org
The economic viability of enzymatic processes heavily relies on the stability and reusability of the biocatalyst. Immobilization is a key strategy that not only facilitates catalyst recovery and continuous operation but also often enhances the enzyme's stability. nih.gov
Immobilized lipases have demonstrated excellent reusability in the synthesis of ethyl docosahexaenoate. For instance, in the selective alcoholysis of tuna oil ethyl esters, an immobilized Rhizomucor miehei lipase showed only a 17% decrease in activity after 100 continuous batch reaction cycles. In another study, immobilized Candida antarctica lipase was reused for at least 50 cycles in a two-step esterification process with consistent performance. nih.gov In a continuous ultrasonic packed-bed bioreactor, the immobilized Novozym® 435 catalyst remained stable for at least five days of continuous operation, maintaining a high conversion rate of 98%. rsc.org
The following interactive table summarizes findings on the reusability of different biocatalysts.
Chemical Esterification Routes
While enzymatic methods are preferred, ethyl docosahexaenoate can also be synthesized via chemical routes, most notably through acid-catalyzed esterification. This approach, however, presents significant challenges due to the chemical nature of DHA. The harsh conditions, including strong acids and high temperatures, can lead to degradation, isomerization of the double bonds, and oxidation, which compromises the quality and bioactivity of the final product. ocl-journal.orgnih.gov
The classic method for acid-catalyzed esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid (DHA) with an alcohol (ethanol) in the presence of a strong acid catalyst. wikipedia.org
The key principles of this equilibrium reaction are:
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. wikipedia.org
Reaction Mechanism: The mechanism involves a series of proton transfers and a nucleophilic addition-elimination pathway. The alcohol attacks the protonated carbonyl group, forming a tetrahedral intermediate. After subsequent proton transfers, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final ester and regenerates the acid catalyst. wikipedia.org
Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the product (ester), a large excess of one reactant (usually the alcohol) is used, or the water byproduct is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgscienceready.com.au
When applied to polyunsaturated fatty acids like docosapentaenoic acid (a close relative of DHA), conditions may involve refluxing with methanol (B129727) and a strong acid catalyst at temperatures between 60-80°C for several hours. However, the polyunsaturated nature of DHA makes it particularly vulnerable to side reactions under these conditions, which is a major reason why milder, enzymatic methods are now the standard for producing high-purity ethyl docosahexaenoate. ocl-journal.orgnih.gov
Comparative Analysis with Biocatalytic Methods
Biocatalytic methods for the synthesis of ethyl docosahexaenate have gained significant traction as they present several advantages over conventional chemical synthesis. Chemical methods often require harsh conditions, such as high temperatures and strong acid catalysts, which can lead to the degradation of the highly unsaturated DHA molecule and the formation of unwanted byproducts. In contrast, biocatalysis, primarily utilizing enzymes called lipases, operates under milder conditions, offering higher specificity and selectivity, which results in a purer final product and a more environmentally friendly process.
The most common biocatalytic approach is the direct esterification or transesterification of DHA or DHA-rich oils with ethanol, catalyzed by a lipase. Lipases are enzymes that, in their natural context, hydrolyze fats (triglycerides). However, in low-water or non-aqueous environments, their catalytic activity can be reversed to synthesize esters. Immobilized lipases are frequently used to facilitate catalyst recovery and reuse, enhancing the economic viability of the process.
Lipase-Catalyzed Esterification and Transesterification
The enzymatic synthesis can proceed via several routes:
Esterification of free fatty acid (FFA) DHA with ethanol: This is a direct reaction where the lipase catalyzes the formation of an ester bond between the carboxylic acid group of DHA and the hydroxyl group of ethanol.
Transesterification (Ethanolysis) of DHA-rich triglycerides: In this process, the fatty acids on the glycerol (B35011) backbone of the oil are exchanged with ethanol. This reaction can be highly selective, depending on the lipase used.
Acidolysis: This involves the reaction of a DHA+EPA concentrate in its free fatty acid form with an acyl donor like ethyl acetate, catalyzed by a lipase. mdpi.com
Research has demonstrated the high efficiency of various lipases in producing ethyl docosahexaenoate. For instance, lipase from Candida antarctica (often immobilized and sold under trade names like Novozym® 435) is a highly effective biocatalyst for this transformation. mdpi.comresearchgate.net Studies have shown that using immobilized Candida antarctica lipase to catalyze the reaction between DHA and ethanol can achieve a high yield of 88% after 24 hours. mdpi.com Similarly, the lipase-catalyzed acidolysis of a DHA+EPA concentrate with ethyl acetate has resulted in conversion yields of 88–94%. mdpi.com
The choice of lipase is critical as it influences the reaction's efficiency and selectivity. For example, in the purification of ethyl docosahexaenoate from a mixture of fatty acid ethyl esters, Rhizomucor miehei lipase was found to be effective in reducing the content of ethyl eicosapentaenoate (E-EPA), thereby enriching the E-DHA content to 74 mol% with a 71% yield. dss.go.th Another study comparing different lipases for the glycerolysis of ethyl esters found that immobilized MAS1 lipase yielded a higher conversion of ethyl esters (82%) compared to Novozym 435 (54.8%) and Lipozyme RM IM (49%). researchgate.netresearchgate.net
The optimization of reaction parameters is crucial for maximizing yield and efficiency in biocatalytic synthesis. Factors such as temperature, substrate molar ratio, enzyme loading, and water content are carefully controlled. For example, in the enzymatic ethanolysis of algal oil to produce high-purity DHA ethyl ester, parameters like the ethanol/oil molar ratio and reaction temperature were optimized to enhance the conversion of fatty acid ethyl esters. researchgate.net
The following tables provide a comparative overview of different biocatalytic methods based on published research findings.
Table 1: Comparison of Different Lipase-Catalyzed Methods for Ethyl Docosahexaenoate Synthesis
| Method | Lipase Source | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Acidolysis | Candida antarctica (Novozym® 435) | DHA+EPA concentrate, Ethyl acetate | 94% conversion at 200 mM DHA+EPA concentration after 300 minutes. mdpi.com | mdpi.com |
| Esterification | Candida antarctica | DHA, Ethanol | 88% yield after 24 hours. mdpi.com | mdpi.com |
| Selective Alcoholysis | Rhizomucor miehei | Ethyl ester mixture from tuna oil, Lauryl alcohol | E-DHA content increased from 45 mol% to 74 mol% with 71% yield. dss.go.th | dss.go.th |
| Ethanolysis | Lipase UM1 | Algal Oil, Ethanol | Lipase UM1 showed the best catalytic efficiency for ethanolysis compared to Novozym 435, Lipozyme TL IM, and Lipozyme RM IM. researchgate.net | researchgate.net |
Table 2: Influence of Reaction Conditions on Biocatalytic Synthesis
| Parameter | Study Focus | Optimal Condition/Observation | Impact | Reference |
|---|---|---|---|---|
| Substrate Concentration | Acidolysis of DHA+EPA concentrate | 200 mM | Highest conversion (94%); conversion decreased slightly at higher concentrations. mdpi.com | mdpi.com |
| Temperature | Ethanolysis of algal oil | 40°C | Conversion increased from 35°C to 40°C and then stabilized before decreasing at higher temperatures. researchgate.net | researchgate.net |
| Ethanol/Oil Molar Ratio | Ethanolysis of fish oil | 5:1 | FAEE yield increased up to a 5:1 ratio and then decreased. nih.gov | nih.gov |
Advanced Analytical Characterization of Ethyl Docosahexaenate in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating Ethyl Docosahexaenoate from other related fatty acid esters and matrix components. nih.gov Both gas and liquid chromatography offer distinct advantages depending on the analytical goal.
Gas chromatography (GC), especially when coupled with a Flame Ionization Detector (GC-FID), is a widely used and robust method for the quantitative analysis of fatty acid esters, including Ethyl Docosahexaenoate. nih.govnih.govindexcopernicus.com This technique provides excellent separation and sensitivity for volatile compounds. nih.gov In many applications, a derivatization step, such as transesterification using catalysts like boron trifluoride (BF3) in methanol (B129727) or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), is performed to convert all fatty acids into their methyl esters for analysis. nih.gov However, for analyzing ethyl esters directly, methods have been developed to avoid this conversion, which is crucial for distinguishing between naturally occurring triglycerides and supplemented ethyl esters. nih.gov
Direct injection of samples containing ethyl esters is possible, but it can harm the chromatographic column due to the complexity of the sample matrix, such as in fish oil. nih.gov Therefore, sample preparation often involves extraction and dilution in a suitable solvent like hexane. nih.gov For accurate quantification, an internal standard, such as C23:0 methyl ester, is often added. oipub.com The separation is typically achieved on capillary columns with polar stationary phases, like wax or specialized phases for fatty acid methyl esters (FAMEs), which separate compounds based on their boiling points and polarity.
Table 1: Example GC Conditions for Ethyl Docosahexaenoate Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Capillary column of wax CP-52CB (30 m × 0.32 mm I.D., 0.25 μm coating thickness) nih.gov | Capillary column HP - 5 (30 m × 0.25 mm x 0.25 μm) indexcopernicus.com |
| Carrier Gas | Helium nih.govindexcopernicus.com | Helium nih.govindexcopernicus.com |
| Flow Rate | 2.5 mL/min nih.gov | 1.5 ml/min indexcopernicus.com |
| Injector Temp. | 250 °C nih.gov | Not Specified |
| Detector | Flame Ionization Detector (FID) nih.gov | Flame Ionization Detector (FID) indexcopernicus.com |
| Detector Temp. | 300 °C nih.gov | Not Specified |
| Oven Program | 170–240 °C nih.gov | 20 °C to 230 °C at 20°C/min indexcopernicus.com |
Liquid chromatography, including High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), and Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful tool for both the analysis and purification of Ethyl Docosahexaenoate. nih.govresearchgate.netmdpi.com Unlike GC, LC operates at lower temperatures, making it suitable for analyzing thermally sensitive compounds. Reversed-phase (RP) chromatography is the most common mode used for separating fatty acid esters. mdpi.com
In RP-LC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile, methanol, and water. mdpi.comnih.govcore.ac.uk Separation is based on the hydrophobicity of the analytes. Ethyl Docosahexaenoate, being highly nonpolar, is well retained and can be effectively separated from other esters like Ethyl Eicosapentaenoate (EPA-EE). researchgate.netresearchgate.net UHPLC, which uses columns with smaller particle sizes (<2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. nih.govcore.ac.uk
Table 2: Example LC/UHPLC Conditions for Ethyl Docosahexaenoate Analysis
| Parameter | UHPLC Method | HPLC Method |
|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) core.ac.uk | Reversed-phase C30 column researchgate.net |
| Mobile Phase | Acetonitrile and water (80:20, v/v) core.ac.uk | Not Specified |
| Elution | Isocratic core.ac.uk | Not Specified |
| Flow Rate | 0.5 mL/min core.ac.uk | Not Specified |
| Column Temp. | 30 °C core.ac.uk | Not Specified |
| Detection | UV at 220 nm core.ac.uk | Electrochemical Detection (ECD) researchgate.net |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive and specific detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation system, it provides definitive identification and reliable quantification of analytes like Ethyl Docosahexaenoate.
The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of fatty acids. nih.govindexcopernicus.com After separation on the GC column, molecules are ionized, typically by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful technique for analyzing complex mixtures and biological samples. researchgate.netnih.gov After separation by LC, the analyte is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to Ethyl Docosahexaenoate is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov LC-MS/MS has been successfully used to develop and validate bioanalytical methods for the quantification of Ethyl-DHA in biological fluids. nih.gov The technique is also capable of distinguishing isomers of oxidized Ethyl-DHA. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound or to confirm the identity of a known compound like Ethyl Docosahexaenoate. The ability to measure mass with high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. This is particularly valuable in complex sample analysis where isobaric interferences (compounds with the same nominal mass) can be a problem.
For the most accurate and precise quantification using mass spectrometry, stable isotope-labeled internal standards are considered the gold standard. In the analysis of Ethyl Docosahexaenoate, a deuterated version (where some hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen) would serve as an ideal internal standard.
This standard is chemically identical to the analyte and co-elutes during chromatography. However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the preparation process, any variability or loss during extraction, derivatization, or injection affects both the analyte and the standard equally. The ratio of the signal from the native analyte to the signal from the isotope-labeled standard is used for quantification, which corrects for matrix effects and ensures high accuracy and precision in the results.
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Acetonitrile | - |
| Boron Trifluoride | BF3 |
| Deuterium | - |
| Ethyl Docosahexaenoate | Ethyl-DHA |
| Ethyl Eicosapentaenoate | EPA-EE |
| Hexane | - |
| Hydrogen | - |
| Methanol | - |
| Tetramethylammonium hydroxide | TMAH |
Sample Preparation Strategies for Complex Research Matrices
The accurate analysis of Ethyl docosahexaenoate (DHAEE) from intricate research matrices, such as biological tissues, food products, and environmental samples, necessitates robust sample preparation. The primary objectives of these preparatory steps are to isolate DHAEE from interfering substances, concentrate the analyte to detectable levels, and ensure compatibility with the analytical instrument. The choice of technique is dictated by the sample matrix's nature, the analyte's concentration, and the specific research question.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely utilized chromatographic technique for sample cleanup and concentration, offering a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction. nih.govsigmaaldrich.com The principle relies on the partitioning of solutes between a liquid phase (the sample matrix) and a solid stationary phase (the sorbent). nih.gov For the isolation of a relatively nonpolar compound like Ethyl docosahexaenoate, reversed-phase SPE is commonly employed.
Methodology:
Conditioning: The sorbent (e.g., C18-bonded silica) is first activated with an organic solvent like methanol, followed by equilibration with water or a buffer. This process solvates the stationary phase, preparing it for sample interaction. youtube.com
Loading: The sample, often in an aqueous solution, is passed through the SPE cartridge. Ethyl docosahexaenoate, being nonpolar, adsorbs onto the hydrophobic C18 chains via van der Waals forces, while more polar matrix components pass through. researchgate.net
Washing: A polar solvent is used to rinse the cartridge, removing any remaining weakly bound, water-soluble impurities without dislodging the analyte of interest. youtube.com
Elution: A nonpolar organic solvent (e.g., hexane, ethyl acetate (B1210297), or methanol mixtures) is used to disrupt the hydrophobic interactions and elute the purified Ethyl docosahexaenoate from the sorbent for subsequent analysis. sigmaaldrich.comyoutube.com
The selection of sorbents and solvents is critical for achieving optimal recovery and purity.
Table 1: Common SPE Sorbents and Solvents for Fatty Acid Ester Extraction
| Sorbent Type | Retention Mechanism | Typical Conditioning Solvent | Typical Elution Solvent | Application Notes |
|---|---|---|---|---|
| C18 (Octadecyl) | Reversed-Phase (Nonpolar) | Methanol, Acetonitrile | Hexane, Ethyl Acetate, Dichloromethane | Ideal for extracting nonpolar lipids like DHAEE from polar (aqueous) matrices. |
| Silica Gel | Normal-Phase (Polar) | Hexane, Dichloromethane | Ethyl Acetate, Acetone, Methanol | Used for separating lipids based on polarity from nonpolar sample matrices. Can fractionate different lipid classes. |
| Aminopropyl | Weak Anion Exchange / Normal-Phase | Hexane | Hexane/Ethyl Acetate mixtures | Useful for separating neutral lipids from free fatty acids. |
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a green extraction technique that utilizes elevated temperatures (50-200°C) and pressures (3.5–20 MPa) to enhance the extraction efficiency of analytes from solid and semi-solid samples. mdpi.commdpi.com These conditions maintain the solvent in a liquid state, increasing its solvating power, decreasing its viscosity, and improving its penetration into the sample matrix. mdpi.comnih.gov
This technique is particularly effective for extracting lipids, including Ethyl docosahexaenoate, from complex natural matrices like algae or fish meal. nih.govepa.gov The choice of solvent and temperature can be optimized to selectively extract specific classes of compounds. For instance, using ethyl acetate in PLE has been shown to be a selective method for enriching long-chain fatty acids from algae. nih.gov
Key Parameters in PLE Optimization:
Solvent: The polarity of the solvent is chosen to match the analyte. For DHAEE, solvents like hexane, ethanol (B145695), or ethyl acetate are effective. nih.govepa.gov
Temperature: Higher temperatures increase the solubility and diffusion rates of the analyte. However, excessively high temperatures risk thermal degradation of polyunsaturated compounds like DHAEE.
Pressure: High pressure ensures the solvent remains liquid above its boiling point and helps force the solvent into the pores of the sample matrix. mdpi.com
Table 2: Influence of PLE Solvent on Fatty Acid Extraction from Algae
| Solvent | Polarity | Relative Yield | Selectivity for Unsaturated Fatty Acids |
|---|---|---|---|
| Hexane | Nonpolar | Low | Moderate |
| Ethyl Acetate | Intermediate | Moderate | High |
| Ethanol | Polar | High | High |
| Ethanol:Water (1:1) | Very Polar | Very High | Lower |
Data synthesized from findings on algal extraction. nih.govepa.gov
Microextraction Techniques (SPME, SBSE, Headspace)
Microextraction techniques are modern, miniaturized sample preparation methods that are rapid, require minimal to no solvent, and are highly sensitive. researchgate.netyoutube.com
Headspace Solid-Phase Microextraction (HS-SPME) is particularly suited for the analysis of volatile and semi-volatile compounds. nih.gov In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase) above a heated sample in a sealed vial. chromatographyonline.comnih.gov Volatile analytes, including potentially smaller fatty acid ethyl esters or degradation products of DHAEE, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov
The efficiency of HS-SPME depends on several factors:
Fiber Coating: The choice of coating material (e.g., polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/PDMS) depends on the polarity and volatility of the target analytes. nih.gov
Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analytes, facilitating their transfer to the headspace, but equilibrium time must be optimized. nih.gov
Sample Matrix: The presence of salts or pH adjustments can be used to modify the volatility of the analytes and improve extraction efficiency.
While direct analysis of the intact Ethyl docosahexaenoate molecule (a C22 ester) via HS-SPME is challenging due to its low volatility, the technique is invaluable for studying its volatile oxidation products or for profiling shorter-chain fatty acid esters in a complex sample.
Spectroscopic Methods in Structural Elucidation
Following isolation and purification, spectroscopic techniques are indispensable for the unambiguous structural confirmation of Ethyl docosahexaenoate. mmu.ac.uk A combination of methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides complementary information to build a complete molecular picture. longdom.orgresearchgate.net MS provides the molecular weight and fragmentation data, IR identifies the functional groups present, and NMR elucidates the precise atom-to-atom connectivity and stereochemistry. mmu.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. researchgate.net It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
For Ethyl docosahexaenoate, ¹H NMR spectroscopy can be used to:
Identify Proton Environments: Distinguish between the protons on the ethyl group (-O-CH₂-CH₃), the protons on the carbon chain, including the numerous olefinic protons (-CH=CH-), and the diallylic methylene (B1212753) protons (-CH=CH-CH₂-CH=CH-). researchgate.netdocbrown.info
Determine Proton Ratios: The integration of the signal areas corresponds to the relative number of protons in each unique environment. youtube.com For example, the ratio of the terminal methyl protons of the ethyl group to the methylene protons would be 3:2. docbrown.info
Elucidate Connectivity: Spin-spin coupling patterns (splitting) reveal which protons are adjacent to one another. For instance, the methylene protons of the ethyl group appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule). youtube.combris.ac.uk
Table 3: Predicted ¹H NMR Chemical Shifts for Ethyl Docosahexaenoate
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
|---|---|---|
| CH₃ (of ethyl group) | ~1.2-1.3 | Triplet |
| CH₂ (of ethyl group) | ~4.1-4.2 | Quartet |
| CH₃ (terminal on DHA chain) | ~0.9-1.0 | Triplet |
| -CH=CH- (olefinic) | ~5.3-5.4 | Complex Multiplets |
| =CH-CH₂-CH= (diallylic) | ~2.8 | Multiplet |
| -CH₂-C=O | ~2.3-2.4 | Triplet |
Values are estimations based on typical chemical shifts for similar structures. docbrown.infobris.ac.uk
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the total carbon count and identifying key carbons like the carbonyl carbon of the ester (~174 ppm) and the sp²-hybridized carbons of the six double bonds (~127-132 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For Ethyl docosahexaenoate, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and powerful analytical approach. nih.govnih.gov
Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the intact molecule (C₂₄H₃₆O₂), which is approximately 356.5 g/mol . docbrown.info A small [M+1]⁺ peak may also be visible due to the natural abundance of ¹³C. docbrown.info
Fragmentation Pattern: The molecule will break apart in the mass spectrometer in a predictable way. Common fragmentations for fatty acid ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, a loss of 45 Da) or cleavage at various points along the unsaturated carbon chain. This fragmentation pattern serves as a "fingerprint" to confirm the identity of the compound. nih.gov
Table 4: Expected Key Fragments in the Mass Spectrum of Ethyl Docosahexaenoate
| m/z Value | Corresponding Fragment | Description |
|---|---|---|
| 356 | [C₂₄H₃₆O₂]⁺ | Molecular Ion ([M]⁺) |
| 311 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 79 | [C₆H₇]⁺ | Common fragment from polyunsaturated chains |
| 45 | [OCH₂CH₃]⁺ | Ethoxy group fragment |
Fragmentation patterns are predictive and can be confirmed with high-resolution MS.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. scienceskool.co.ukyoutube.com
The IR spectrum of Ethyl docosahexaenoate would display characteristic absorption bands confirming its ester and poly-alkene structure.
C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is the most prominent feature, indicating the carbonyl group of the ester. docbrown.infolibretexts.org
C-O Stretch: An absorption in the 1150-1250 cm⁻¹ region corresponds to the C-O single bond stretching of the ester group. libretexts.org
=C-H Stretch: A peak just above 3000 cm⁻¹ (e.g., ~3015 cm⁻¹) indicates the C-H stretching of the alkene groups.
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the C-H stretching of the saturated carbons in the ethyl group and the fatty acid chain. libretexts.org
C=C Stretch: Absorptions for the carbon-carbon double bonds will appear in the 1640-1680 cm⁻¹ region, though they may be of medium to weak intensity.
The absence of a broad absorption band in the 2500-3300 cm⁻¹ region confirms the absence of a carboxylic acid O-H group, distinguishing the ester from its corresponding free fatty acid. docbrown.info
Table 5: Characteristic IR Absorption Frequencies for Ethyl Docosahexaenoate
| Bond | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Ester | 1735 - 1750 | Strong, Sharp |
| C-O | Ester | 1150 - 1250 | Strong |
| =C-H | Alkene | ~3015 | Medium |
| C-H | Alkane | 2850 - 2960 | Medium-Strong |
| C=C | Alkene | 1640 - 1680 | Medium-Weak |
Metabolic Pathways and Biotransformation of Ethyl Docosahexaenate
Hydrolytic Cleavage of Ethyl Docosahexaenoate Esters
The biotransformation of Ethyl docosahexaenoate commences with the hydrolytic cleavage of its ester bond. This reaction is a prerequisite for the release of docosahexaenoic acid, enabling its participation in further metabolic processes. Technically, hydrolysis is a reaction with water, which can be catalyzed by dilute acids or, more commonly in biological systems, by enzymes. chemguide.co.uklibretexts.org The alkaline hydrolysis of esters involves a reaction with hydroxide (B78521) ions and is generally an irreversible process. chemguide.co.uklibretexts.org
Cellular Esterase Activity by Specific Biological Components
The hydrolysis of fatty acid ethyl esters (FAEEs) like Ethyl docosahexaenoate is carried out by cellular components within the blood. nih.gov Studies investigating the in vitro hydrolysis of FAEEs reconstituted in low-density lipoproteins (LDL) found that cellular elements, including red blood cells, white blood cells, and platelets, possess significant FAEE hydrolytic activity. nih.gov When incubated with these blood cells at physiologic counts, a substantial percentage of the FAEEs were hydrolyzed within a few hours. nih.gov In contrast, cell-free plasma exhibits minimal hydrolytic activity, underscoring the role of these specific blood components in initiating the metabolism of ethyl esters. nih.gov Lipases are also used in the enzymatic synthesis of DHA ethyl esters through processes like esterification and acidolysis. mdpi.com
Formation of Free Docosahexaenoic Acid from Ethyl Docosahexaenoate
The enzymatic action of cellular esterases on Ethyl docosahexaenoate results in the breaking of the ester linkage, yielding two products: ethanol (B145695) and free docosahexaenoic acid (DHA). nih.gov This liberated DHA is the primary molecule that is then available for subsequent metabolic pathways. Following hydrolysis, the resulting fatty acid is predominantly found in phospholipid and free fatty acid fractions within the cells. nih.gov The release of free DHA from its ethyl ester form is a critical activation step, as the downstream metabolic processes, such as incorporation into membranes and conversion to signaling molecules, act upon the free acid.
Downstream Metabolic Fates of Docosahexaenoic Acid Derivatives
Once liberated from its ethyl ester carrier, docosahexaenoic acid enters a complex network of metabolic pathways. Its primary fates include incorporation into the lipid membranes of cells, particularly in the nervous system, or being catabolized for energy via beta-oxidation.
Incorporation into Specific Lipid Fractions (e.g., Phospholipids)
A significant portion of available DHA is esterified into cellular lipids, primarily glycerophospholipids, which are key components of cell membranes. nih.govnih.gov DHA is the most abundant omega-3 fatty acid in the brain and retina, comprising 40% of the polyunsaturated fatty acids (PUFAs) in the brain and 60% in the retina. wikipedia.org Its incorporation is crucial for the functional maturation of nervous tissues. nih.gov
The process is highly specific, with certain enzymes playing essential roles. For instance, lysophosphatidic acid acyltransferase 3 (LPAAT3) is critical for incorporating DHA into the membrane glycerophospholipids of differentiating germ cells. mdpi.com DHA is found in high concentrations in specific phospholipid classes, including choline (B1196258) glycerophospholipids (CGP) and ethanolamine (B43304) glycerophospholipids (EGP). mdpi.com The transport of DHA into tissues like the brain is also a regulated process, involving molecules such as major facilitator superfamily domain-containing protein 2a (Mfsd2a). nih.govnih.gov
| Lipid Fraction | Key Tissues/Cells | Enzymes/Transporters Involved | Significance |
|---|---|---|---|
| Phospholipids (B1166683) (general) | Most cells, especially neural tissue | Acyl-CoA synthetases | Primary fate of DHA, modulating membrane properties. nih.govnih.gov |
| Choline Glycerophospholipids (CGP) | Spermatozoa, Brain | LPAAT3 | High concentration of DHA found in this fraction. mdpi.com |
| Ethanolamine Glycerophospholipids (EGP) | Brain, Retina, Spermatozoa | - | Essential for neuronal and retinal membrane structure. wikipedia.orgmdpi.com |
| Triacylglycerols (TAG) | Adipose tissue, Liver | - | Serves as a long-term storage pool for DHA. nih.govresearchgate.net |
Beta-Oxidation and Associated Biochemical Pathways
DHA can be catabolized through beta-oxidation, a process that shortens the fatty acid chain to produce energy. This process for very-long-chain fatty acids like DHA primarily occurs in peroxisomes. researchgate.net Peroxisomal β-oxidation is also involved in the retroconversion of DHA back to eicosapentaenoic acid (EPA, 20:5n-3). nih.govresearchgate.net This retroconversion pathway involves one cycle of beta-oxidation and requires the action of auxiliary enzymes. nih.govresearchgate.net
| Enzyme | Function in Pathway | Gene |
|---|---|---|
| Acyl-CoA Oxidase 1 | Catalyzes the initial dehydrogenation step. researchgate.net | ACOX1 |
| D-bifunctional protein (DBP) | Performs the second and third steps (hydration and dehydrogenation). researchgate.net | - |
| 3-oxoacyl-CoA thiolase | Catalyzes the final thiolytic cleavage, shortening the chain. researchgate.net | ACAA1 |
| Sterol carrier protein 2 (SCP2) | Also possesses thiolase activity. researchgate.net | SCP2 |
Oxidative Metabolism and Metabolite Formation
Beyond incorporation and catabolism, DHA is a substrate for various oxygenase enzymes, leading to the formation of a wide range of bioactive metabolites. These molecules act as potent signaling mediators, often involved in the resolution of inflammation. nih.gov Over 70 biologically active metabolites derived from DHA have been described. nih.gov
The primary enzymatic pathways involved are those of cyclooxygenase (COX) and lipoxygenase (LOX). youtube.com These enzymes introduce oxygen into the DHA molecule, initiating cascades that produce specialized pro-resolving mediators (SPMs), including resolvins (D-series), protectins, and maresins. nih.govresearchgate.net For example, 15-lipoxygenase (15-LOX) can convert DHA into an intermediate that leads to the formation of protectin D1 (NPD1). researchgate.net
In addition to SPMs, DHA can be metabolized into other classes of molecules such as DHA epoxides, electrophilic oxo-derivatives (EFOX), and neuroprostanes, the latter resulting from free-radical-mediated oxidation. wikipedia.orgnih.gov These diverse metabolites have pleiotropic effects, contributing to neuroprotection, anti-hypertension, and the modulation of immune responses. nih.gov
| Metabolite Class | Generating Pathway/Enzymes | Examples | General Function |
|---|---|---|---|
| Resolvins (D-series) | Lipoxygenase (LOX), Cyclooxygenase (COX) | RvD1, RvD2 | Anti-inflammatory, pro-resolving. nih.gov |
| Protectins | 15-Lipoxygenase (15-LOX) | Protectin D1 (NPD1) | Neuroprotective, anti-inflammatory. researchgate.netnih.gov |
| Maresins | 12-Lipoxygenase (12-LOX) | MaR1 | Pro-resolving, tissue regeneration. nih.gov |
| Epoxides | Cytochrome P450 (e.g., CYP2C9) | Epoxydocosapentaenoic acids (EDPs) | Anti-hypertensive, anti-arrhythmic. wikipedia.orgnih.gov |
| Neuroprostanes | Free radical-mediated oxidation | nPF4-VI | Biomarkers of oxidative stress. researchgate.net |
| Electrophilic Oxo-derivatives | - | EFOX | Modulation of immune responses. nih.gov |
Generation of Oxidized Lipid Species from Docosahexaenoate-Containing Phospholipids
Docosahexaenoic acid (DHA), with its six double bonds, is particularly vulnerable to attack by reactive oxygen species (ROS), leading to a process known as lipid peroxidation. frontiersin.orgutu.fi When DHA is esterified within membrane phospholipids, this peroxidation process initiates a cascade of reactions that generate various oxidized lipid species. frontiersin.orgnih.gov The process generally involves three main stages: initiation, propagation, and termination. frontiersin.org Oxygen free radicals can target the esterified DHA in membrane phospholipids, leading to the formation of lipid hydroperoxides. frontiersin.orgacs.org These initial products are often unstable and can be further metabolized by enzymatic or non-enzymatic pathways into a wide spectrum of oxidized derivatives. lipotype.comresearchgate.net
Enzymatic pathways can lead to specific oxidized products. For instance, enzymes like 5-lipoxygenase (5-LO) can catalyze the synthesis of hydroxy precursors, which are then oxidized by cellular dehydrogenases to form electrophilic α,β-unsaturated ketone derivatives. plos.org Another example is the biotransformation of DHA by 15-lipoxygenase (15-LPO) to create hydroxy derivatives. researchgate.net Non-enzymatic, free radical-mediated oxidation results in the formation of other classes of molecules, such as neuroprostanes and carboxyethylpyrrole (CEP) adducts. researchgate.netnih.gov
Research has identified several distinct oxidized species originating from DHA-containing phospholipids. These molecules are not merely byproducts of cellular damage; many exhibit potent biological activities that can modulate inflammatory responses and other physiological processes. lipotype.comnih.gov For example, oxidized phospholipids can have both detrimental and protective effects, including the activation of anti-oxidant pathways. frontiersin.org
| Oxidized Species Class | Specific Examples | Formation Pathway | Reference |
|---|---|---|---|
| Ketone Derivatives | 7-oxo-DHA | Enzymatic (e.g., 5-LO and cellular dehydrogenases) | plos.org |
| Hydroxy Derivatives | 10,17-dihydroxy-docosa-4,7,11,13,15,19-hexaenoic acid (NPD-1) | Enzymatic (15-Lipoxygenase) | researchgate.net |
| Neuroprostanes | nPF4-VI | Non-enzymatic (Free radical oxidation) | researchgate.net |
| Pyrrole Adducts | Carboxyethylpyrrole (CEP) | Non-enzymatic (Radical-based oxidation) | nih.gov |
| General Oxidized DHA | Various oxidized DHA derivatives | General Lipid Peroxidation | nih.gov |
Formation and Characterization of Aldehyde Products (e.g., from Lipid Peroxidation)
The decomposition of unstable lipid hydroperoxides, the primary products of DHA oxidation, yields a wide range of secondary products, most notably a variety of aldehydes. longdom.orgnih.gov These aldehydes are often highly reactive electrophilic compounds that can readily form adducts with cellular macromolecules, thereby influencing cellular function. nih.govfrontiersin.org
The fragmentation of peroxidized DHA gives rise to numerous carbonyl-containing compounds. frontiersin.org The most prominent and extensively studied aldehyde product from the peroxidation of n-3 fatty acids like DHA is 4-hydroxyhexenal (B101363) (4-HHE). frontiersin.orgnih.gov However, comprehensive lipidomic analyses have revealed a much broader spectrum of aldehydes. Using techniques like gas chromatography-mass spectrometry (GC/MS), researchers have identified at least 33 different aldehydes formed from the decomposition of docosahexaenoic acid-hydroperoxides. nih.govresearchgate.net
These aldehydes can be classified into several distinct groups based on their chemical structure. nih.govresearchgate.net This classification helps in understanding their reactivity and potential biological targets. The main groups include alkanals, 2-alkenals, 2,4-alkadienals, and 4-hydroxy-2-alkenals. nih.govresearchgate.net In addition to 4-HHE, other significant aldehydes derived from DHA peroxidation include propanal and acrolein, which can serve as markers for the oxidation of omega-3 fatty acids. longdom.org Studies analyzing the peroxidation products of DHA have shown that while levels of some aldehydes like alkanals can be low, polar aldehydes and hydroxyalkenals are prominent. nih.gov
| Aldehyde Class | Specific Examples | Key Characteristics | Reference |
|---|---|---|---|
| 4-Hydroxy-2-alkenals | 4-hydroxyhexenal (4-HHE) | Prominent product of n-3 PUFA peroxidation. | frontiersin.orgnih.gov |
| Alkanals | Propanal | A reliable indicator for omega-3 fatty acid oxidation. | longdom.org |
| 2-Alkenals | Acrolein | Highly reactive α,β-unsaturated electrophile. | frontiersin.orgnih.gov |
| General Aldehydes | Malondialdehyde (MDA) | A well-known, abundant product of lipid peroxidation. | nih.gov |
| 2,4-Alkadienals | trans,trans-2,4-heptadienal | A secondary oxidation product. | acs.org |
Mechanistic Elucidation of Ethyl Docosahexaenate S Biological Activity at Cellular and Molecular Levels
Modulation of Cellular Signaling Pathways
Influence on Monoaminergic Systems (e.g., Dopaminergic, Serotonergic)
The influence of ethyl docosahexaenoate on monoaminergic systems, which include the dopaminergic and serotonergic pathways, is a critical area of investigation due to the profound role these systems play in mood, cognition, and motor control.
Dopaminergic System:
Research has directly implicated ethyl docosahexaenoate in the modulation of the dopaminergic system. A study investigating the effects of intraperitoneal injections of ethyl docosahexaenoate (DHA-Et) in a mouse model of Parkinson's disease found that it enhanced the 6-hydroxydopamine (6-OHDA)-induced reduction of dopamine (B1211576) levels in the striatum. nih.govresearchgate.net This effect was associated with an increase in lipid peroxidation, as evidenced by elevated levels of thiobarbituric acid-reactive substances. nih.govresearchgate.net These findings suggest that under conditions of oxidative stress, excessive levels of ethyl docosahexaenoate may exacerbate neuronal damage within the dopaminergic system. nih.govresearchgate.net
Serotonergic System:
Direct evidence for the effects of ethyl docosahexaenoate on the serotonergic system is less clear. However, research on DHA and its metabolites provides some insights. Docosahexaenoyl serotonin (B10506), a conjugate of DHA and serotonin, has been identified in human intestinal tissue and has demonstrated potent anti-inflammatory properties by modulating the IL-17/Th17 signaling response. nih.govnih.gov Furthermore, studies on fish oil, a primary source of DHA and eicosapentaenoic acid (EPA), have shown that supplementation can lead to an increase in serotonin content in the hippocampus and that the antidepressant effects of fish oil may be mediated by the activation of 5-HT₁A receptors. nih.gov In vitro studies have also shown that pre-incubating endothelial cells with DHA can inhibit serotonin-stimulated cell proliferation. nih.gov While these findings are not specific to ethyl docosahexaenoate, they suggest that the parent compound, DHA, can influence serotonergic signaling.
Receptor Property Modulation and Signal Transduction
The lipid environment of the cell membrane plays a crucial role in the function of membrane-bound receptors. By altering this environment, ethyl docosahexaenoate can modulate receptor properties and downstream signal transduction pathways.
G-Protein Coupled Receptors (GPCRs):
While direct studies on ethyl docosahexaenoate are limited, DHA is known to interact with G-protein-coupled receptors. For instance, DHA can activate GPR120, a lipid-sensing receptor, which in turn can trigger anti-inflammatory and insulin-sensitizing effects. mdpi.com
Receptor Tyrosine Kinases (RTKs):
Emerging evidence suggests that DHA can modulate the signaling of receptor tyrosine kinases. One notable example is the Epidermal Growth Factor Receptor (EGFR). DHA has been shown to suppress EGFR signaling by disrupting the formation of EGFR nanoclusters in the plasma membrane. nih.gov By incorporating into the membrane, DHA can alter the organization of lipid rafts, leading to the displacement of EGFR from these signaling platforms and a subsequent reduction in downstream signaling activities. nih.gov
Membrane Dynamics and Function
The physical properties of cellular membranes are heavily influenced by their lipid composition. Ethyl docosahexaenoate, upon hydrolysis to DHA and its subsequent incorporation into membrane phospholipids (B1166683), can significantly alter membrane dynamics and function.
Impact on Neuronal Membrane Composition and Fluidity
DHA is a major structural component of neuronal membranes, particularly in the gray matter of the brain. nih.gov It is preferentially incorporated into phospholipids such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). mdpi.com Studies have shown that supplementation with ethyl docosahexaenoate can increase the levels of DHA in plasma and erythrocyte membranes. caymanchem.com This enrichment of DHA in neuronal membranes is believed to increase membrane fluidity. nih.gov The presence of the long and highly unsaturated acyl chain of DHA disrupts the tight packing of other lipid molecules, leading to a more fluid and flexible membrane.
| Membrane Property | Effect of Ethyl Docosahexaenoate/DHA Incorporation | Underlying Mechanism |
|---|---|---|
| Composition | Increases the proportion of DHA in membrane phospholipids (e.g., PE, PS). mdpi.com | Enzymatic incorporation of DHA into the phospholipid backbone. |
| Fluidity | Increases membrane fluidity. nih.gov | The kinked structure of the DHA acyl chain disrupts ordered lipid packing. |
Enzymatic Interactions and Regulation
Ethyl docosahexaenoate, primarily through its conversion to DHA, can interact with and modulate the activity of various enzymes involved in cellular signaling and inflammation.
| Enzyme | Effect of DHA | Functional Consequence |
|---|---|---|
| Phospholipase A2 (PLA2) | Serves as a substrate for PLA2, leading to the release of DHA from membrane phospholipids. | Initiates the production of downstream bioactive lipid mediators. |
| Cyclooxygenase (COX) | Can inhibit COX-2 expression and activity. nih.gov | Reduces the production of pro-inflammatory prostaglandins. |
| Lipoxygenase (LOX) | Acts as a substrate for LOX, leading to the synthesis of resolvins and protectins. | Generates specialized pro-resolving mediators that help to resolve inflammation. |
Phospholipase A2 (PLA2): DHA that is incorporated into membrane phospholipids can be released by the action of phospholipase A2 enzymes. This is a critical step in the generation of various bioactive lipid mediators.
Cyclooxygenase (COX): DHA has been shown to reduce the expression and activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov This inhibitory effect is thought to contribute to the anti-inflammatory properties of omega-3 fatty acids.
Lipoxygenase (LOX): DHA can be metabolized by lipoxygenase enzymes to produce a class of molecules known as specialized pro-resolving mediators (SPMs), which include resolvins and protectins. These molecules play a crucial role in actively resolving inflammation and promoting tissue healing.
Modulation of Fatty Acid Metabolizing Enzymes
In a study involving older men and postmenopausal women with low-grade chronic inflammation, supplementation with pure ethyl-DHA was found to lower the activity of lecithin:cholesterol acyltransferase (LCAT) nih.gov. LCAT is a crucial enzyme that esterifies free cholesterol on lipoproteins, playing a role in the maturation of high-density lipoprotein (HDL) particles. Furthermore, the effects of ethyl-DHA on lipoprotein lipase (B570770) (LPL) activity appear to be sex-specific, with one study noting an increase in LPL activity in women but not in men nih.gov. LPL is responsible for hydrolyzing triglycerides from lipoproteins, making fatty acids available for tissues. The reduction in plasma triglycerides observed with both ethyl-EPA and ethyl-DHA supplementation was inversely associated with changes in LPL activity nih.gov.
Table 1: Effects of Ethyl Docosahexaenoate on Key Fatty Acid Metabolizing Enzymes
| Enzyme | Effect | Observation | Source |
|---|---|---|---|
| Lecithin:cholesterol acyltransferase (LCAT) | Lowered Activity | Observed in a human supplementation study. | nih.gov |
| Lipoprotein Lipase (LPL) | Increased Activity (in women) | Effect was found to be sex-specific. | nih.gov |
| Thromboxane (B8750289) A2 Synthase (indirectly) | Reduced Product Formation | Lower production of thromboxane A2 by platelets. | nih.gov |
| Prostacyclin Synthase (indirectly) | Reduced Product Formation | Lower production of prostacyclin by the aorta. | nih.gov |
Effects on Enzymes of Lipid Synthesis and Inflammation
The influence of ethyl docosahexaenoate extends to enzymes that regulate lipid synthesis and inflammatory pathways. Its parent compound, DHA, is known to compete with arachidonic acid (AA) in cellular membranes, which has significant downstream effects on the production of inflammatory mediators mdpi.com. Enzymes that metabolize AA to produce pro-inflammatory eicosanoids are instead presented with DHA, leading to the synthesis of mediators with anti-inflammatory or less potent inflammatory properties mdpi.com.
Supplementation with ethyl-EPA, a related compound often studied alongside ethyl-DHA, has been shown to lower the activity of cholesteryl ester transfer protein (CETP) nih.gov. CETP facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, and its inhibition is generally associated with increased HDL cholesterol levels.
The anti-inflammatory effects are also evident in the reduced production of pro-inflammatory cytokines and chemokines, as observed in preclinical studies with omega-3 fatty acids mdpi.com. By altering the fatty acid composition of inflammatory cells, ethyl docosahexaenoate can modify the synthesis of peptide mediators of inflammation, such as adhesion molecules and cytokines mdpi.com.
Cellular Responses to Ethyl Docosahexaenoate and its Metabolites
Preclinical Studies on Cellular Proliferation and Differentiation
Preclinical research has demonstrated that ethyl docosahexaenoate and its derivatives can exert significant effects on cellular proliferation and differentiation, although these effects are highly dependent on the cell type and the specific molecular form of DHA.
In the context of cancer, some studies have indicated that the ethyl ester form (DHA-EE) may have a less potent anti-proliferative effect compared to other forms. For instance, in 95D non-small-cell lung cancer cells, DHA-EE had no significant effect on inhibiting cell growth at lower concentrations, whereas DHA-enriched phosphatidylcholine and DHA-triglyceride significantly inhibited proliferation nih.gov. However, DHA itself has been shown to regulate transcription factors and gene expression involved in proliferation and differentiation nih.gov. A derivative of DHA, phloridzin docosahexaenoate, was found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) by causing a G0/G1 cell cycle arrest mdpi.com. This was associated with the inhibited expression of cyclin D3 and cyclin-dependent kinase 4 (CDK4) mdpi.com.
Conversely, in other cell models, DHA can promote differentiation toward a specific lineage. In murine C2C12 myoblasts, treatment with EPA and DHA inhibited myogenic differentiation, preventing the formation of myotubes nih.govfrontiersin.org. Simultaneously, the fatty acid treatment promoted adipogenic potential, as evidenced by the appearance of lipid droplets and the upregulation of adipogenic-related gene expression nih.govfrontiersin.org.
Table 2: Summary of Preclinical Findings on Cellular Proliferation and Differentiation
| Cell Line | Compound Form | Effect on Proliferation | Effect on Differentiation | Key Molecular Targets | Source |
|---|---|---|---|---|---|
| 95D Lung Cancer | Ethyl Docosahexaenoate (DHA-EE) | No significant inhibition at lower concentrations | Not specified | Not specified | nih.gov |
| HUVECs | Phloridzin Docosahexaenoate | Inhibited | Not applicable | Cyclin D3, CDK4 | mdpi.com |
| C2C12 Myoblasts | DHA (and EPA) | Inhibited | Inhibited myogenesis, promoted adipogenesis | Not specified | nih.govfrontiersin.org |
Investigation of Apoptotic and Anti-Apoptotic Mechanisms in Cell Models
Ethyl docosahexaenoate, primarily through the actions of DHA, has been shown to induce apoptosis (programmed cell death) in various cancer cell models. A central mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS) nih.govnih.gov. Excessive ROS levels can cause irreparable cellular damage, leading to the activation of apoptotic pathways nih.gov.
The induction of apoptosis by DHA is mediated by several key molecular players:
Caspase Activation : DHA treatment has been shown to activate caspase 8, an initiator caspase in the extrinsic apoptotic pathway, in MCF-7 human breast cancer cells nih.gov. The activation of executioner caspases, such as caspase-3 and caspase-7, has also been observed in prostate carcinoma cells treated with a DHA derivative nih.gov.
Regulation of Bcl-2 Family Proteins : In 95D lung cancer cells, DHA treatment (though not in the ethyl ester form) led to the inhibition of the anti-apoptotic protein Bcl-2 and enhanced the expression of the pro-apoptotic protein Bax nih.gov.
Signaling Pathways : The pro-apoptotic effects of DHA have been linked to the peroxisome-proliferator-activated receptor gamma (PPARγ) signaling pathway nih.gov. Activation of PPARγ can inhibit the activity of the transcription factor NF-κB, which controls the expression of anti-apoptotic genes like Bcl-2 nih.gov.
Studies have confirmed that DHA can strongly induce apoptosis in cancer cells both in vitro and in vivo nih.gov. When cellular DNA damage from oxidative stress becomes too extensive for repair mechanisms, apoptotic cell death is triggered mdpi.com.
Effects on Lipid Metabolism Pathways (e.g., Lipogenesis Regulation)
Ethyl docosahexaenoate influences lipid metabolism pathways, most notably by regulating lipogenesis, the process of synthesizing fatty acids. A primary effect of supplementation with omega-3 fatty acids, including DHA, is the reduction of plasma triglycerides nih.govnih.gov. This is largely achieved by suppressing hepatic de novo lipogenesis. Omega-3 fatty acids are known to downregulate the expression of key lipogenic enzymes such as fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1).
However, the effect on lipogenesis can be cell-specific. In C2C12 myoblasts undergoing trans-differentiation into adipocyte-like cells, treatment with EPA and DHA was associated with an increase in the expression of genes that drive lipogenesis nih.gov. This suggests that while the systemic effect in the liver is the suppression of lipid synthesis, in certain peripheral tissues under specific conditions, DHA can support lipid accumulation as part of a cellular differentiation program nih.gov. Furthermore, this treatment was found to negatively affect mitochondrial activity, evidenced by a significant decrease in the oxygen consumption rate, which is consistent with a shift away from fatty acid oxidation and towards storage nih.gov.
Preclinical Model Systems in Ethyl Docosahexaenate Research
In Vitro Cellular Models
In vitro models provide a controlled environment to dissect the molecular and cellular effects of ethyl docosahexaenoate. These systems are instrumental in initial screenings, mechanistic studies, and understanding the direct interactions of the compound with specific cell types.
Immortalized cell lines, which have undergone genetic modifications to enable indefinite proliferation, are valuable tools in ethyl docosahexaenoate research due to their homogeneity and ease of culture. They are frequently employed to investigate the compound's effects on fundamental cellular processes, particularly in the context of cancer biology and vascular function.
For instance, studies have utilized human prostate carcinoma cell lines, such as PC3 and DU145, to examine the cytotoxic effects of derivatives of ethyl docosahexaenoate. Research has shown that these compounds can induce apoptosis in a dose- and time-dependent manner, with greater potency than docosahexaenoic acid (DHA) itself nih.gov. The mechanisms underlying this cytotoxicity involve the generation of reactive oxygen species (ROS) and the activation of caspases 3 and 7 nih.gov. Similarly, the 95D non-small-cell lung cancer cell line has been used to compare the apoptosis-inducing effects of different molecular forms of DHA, including the ethyl ester. These studies have indicated that certain forms of DHA can up-regulate the PPARγ and RXRα signaling pathways, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and caspase-3 mdpi.com.
In the realm of vascular biology, the immortalized human umbilical vein endothelial cell line EA.hy926 has been employed to study the molecular mechanisms of DHA-induced apoptosis in endothelial cells. Research has demonstrated that DHA can trigger both intrinsic and extrinsic apoptotic pathways, involving the activation of p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and various caspases nih.gov. The heterogeneity in responses observed among different immortalized cell lines underscores the importance of selecting appropriate models for specific research questions nih.gov.
Table 1: Examples of Immortalized Cell Lines in Ethyl Docosahexaenoate and DHA Research
| Cell Line | Cell Type | Research Focus | Key Findings |
|---|---|---|---|
| PC3 | Human Prostate Carcinoma | Cytotoxicity of DHA derivatives | Induction of apoptosis via ROS and caspase activation nih.gov |
| DU145 | Human Prostate Carcinoma | Cytotoxicity of DHA derivatives | Selective and potent cytotoxicity compared to normal prostate cells nih.gov |
| 95D | Human Non-Small-Cell Lung Cancer | Apoptosis induction by different DHA forms | Promotion of apoptosis through PPARγ-mediated signaling mdpi.com |
| EA.hy926 | Human Umbilical Vein Endothelial | DHA-induced apoptosis | Involvement of MAPK and caspase pathways nih.gov |
Primary cell cultures, which are derived directly from animal or human tissues, offer a model system that more closely mimics the in vivo physiological state compared to immortalized cell lines. These cultures are particularly valuable for studying the effects of ethyl docosahexaenoate on specialized cell types like neurons and vascular cells.
In neuroscience research, primary cultures of rat embryonic hippocampal neurons have been instrumental in demonstrating the role of DHA in promoting neurite growth and neuronal differentiation. Supplementation of these cultures with DHA has been shown to increase the length and branching of neurites, highlighting its importance in neuronal development mdpi.com. Furthermore, primary cultures of mouse olfactory ensheathing cells (OECs), a type of glial cell, have been used to investigate the protective effects of DHA and its derivatives against neuroinflammation. In these models, DHA has been shown to mitigate the inflammatory response induced by lipopolysaccharides researchgate.net.
In the context of vascular biology, primary human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMVECs) have been utilized to study the anti-angiogenic properties of DHA derivatives. These studies have revealed that such compounds can inhibit endothelial cell proliferation, migration, and differentiation, which are key processes in the formation of new blood vessels vascularcell.com. The use of primary astrocyte cultures has also been explored to understand the metabolism of n-3 fatty acids in the brain and their potential role in neuroprotection researchgate.netmdpi.com.
To better understand the intricate communication between different cell types, co-culture systems are employed. These models allow for the investigation of how ethyl docosahexaenoate and its parent compound, DHA, modulate the interactions between cells in a more physiologically relevant context.
A prominent example is the use of adipocyte and macrophage co-culture systems to study the anti-inflammatory effects of DHA in the context of obesity-related inflammation. In these models, murine 3T3-L1 adipocytes are cultured with RAW 264.7 or J774.2 macrophages to mimic the cellular environment of adipose tissue semanticscholar.orgplos.orgnih.govnih.gov. Studies using these systems have shown that DHA can decrease the secretion of pro-inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-6 (IL-6) semanticscholar.orgnih.gov. Furthermore, DHA has been observed to reduce the pro-inflammatory M1 polarization of macrophages while promoting an anti-inflammatory M2 phenotype plos.org. These findings suggest that DHA can attenuate the inflammatory crosstalk between adipocytes and macrophages semanticscholar.orgnih.govnih.gov. Co-culture models have also been developed to study the interactions between hepatocytes and adipocytes, providing insights into lipid metabolism researchgate.net.
In Vivo Non-Human Animal Models
Rodent models, particularly rats and mice, are the most commonly used in vivo systems for studying the systemic effects of ethyl docosahexaenoate. These models have been crucial in elucidating the compound's role in cognitive function and neuroprotection.
In studies of cognitive enhancement, oral administration of ethyl docosahexaenoate to young and old mice has been shown to improve maze-learning ability researchgate.net. Research in rats has demonstrated that dietary supplementation with DHA can enhance hippocampal-dependent learning and memory semanticscholar.org. Furthermore, in a rat model of fear memory, oral administration of ethyl docosahexaenoate was found to lessen extinction memory nih.gov.
The neuroprotective effects of ethyl docosahexaenoate have been extensively studied in rodent models of cerebral ischemia. In gerbils subjected to transient forebrain ischemia, chronic administration of ethyl docosahexaenoate has been shown to decrease mortality and reduce cerebral edema nih.gov. The proposed mechanism for this protection is the reduction of free arachidonic acid liberation and its metabolites in the brain following ischemia and reperfusion nih.gov. In a rat model of Parkinson's disease, DHA has demonstrated a protective effect on dopaminergic neurons researchgate.net. Similarly, in a mouse model of Alzheimer's disease, DHA has been shown to ameliorate contextual fear memory deficits nih.gov.
Table 2: Rodent Models in Ethyl Docosahexaenoate and DHA Research
| Rodent Model | Research Area | Key Findings |
|---|---|---|
| Mice (young and old) | Cognitive Function | Improved maze-learning ability with ethyl docosahexaenoate administration researchgate.net |
| Rats | Cognitive Function | Enhanced hippocampal-dependent learning and memory with DHA supplementation semanticscholar.org |
| Rats | Fear Memory | Ethyl docosahexaenoate lessened extinction memory nih.gov |
| Gerbils | Cerebral Ischemia | Chronic ethyl docosahexaenoate decreased mortality and cerebral edema nih.gov |
| Rats | Parkinson's Disease Model | DHA exhibited neuroprotective effects on dopaminergic neurons researchgate.net |
| Mice (Alzheimer's Model) | Alzheimer's Disease | DHA ameliorated contextual fear memory deficits nih.gov |
While rodent models are prevalent, non-rodent models offer unique advantages for specific research questions. The zebrafish (Danio rerio) has emerged as a valuable model in the study of neurodevelopment due to its rapid, external, and transparent embryonic development. This allows for real-time imaging of cellular and molecular processes. Zebrafish models with low DHA status have been created to investigate the role of maternal nutrition and DHA in neurodevelopmental mechanisms nih.govnih.gov. These models are being used to explore the cellular and molecular consequences of DHA deficiency on brain development and function nih.govnih.gov.
Another non-rodent model, the fruit fly (Drosophila melanogaster), has a long history in genetic research and offers a powerful system for studying the genetic basis of responses to chemical stimuli. With a high degree of genetic homology to humans, Drosophila is a cost-effective and efficient model for screening the effects of various compounds nih.govnih.gov. While specific research on ethyl docosahexaenoate in Drosophila is not yet extensive, its potential as a model for investigating the genetic and metabolic pathways affected by this compound is significant nih.govresearchgate.net.
Models for Cognitive and Neurological Research (e.g., Maze Learning Ability)
Preclinical research extensively utilizes maze learning tasks in rodent models to evaluate the effects of ethyl docosahexaenoate on cognitive functions, particularly learning and memory. These models are foundational in understanding its potential neurological benefits.
In a notable study, the dose-response effect of dietary ethyl docosahexaenoate (DHA-EE) on maze-learning ability was investigated in adult mice. The mice were fed diets containing varying concentrations of DHA-EE (0.5%, 1%, and 2%) for four months. Maze-learning ability was assessed by measuring the time taken to reach the exit and the number of errors (entries into blind alleys) in three trials. In the first trial, all groups receiving DHA-EE showed a significant reduction in the time required to find the maze exit compared to the control group. The group receiving the 2% DHA-EE diet also made significantly fewer errors. By the third trial, the 2% DHA-EE group continued to demonstrate superior performance, with a shorter exit time and fewer errors compared to the control group. nih.govnih.govnih.gov These improvements in maze performance were associated with a dose-dependent increase of docosahexaenoic acid (DHA) in the brain and a corresponding decrease in arachidonic acid. nih.govnih.gov
Another study extended these findings by examining the impact of DHA-EE in both young and old mice. The results indicated that dietary intake of DHA-EE effectively enhanced maze-learning ability in older mice, suggesting a potential role in mitigating age-related cognitive decline. nih.gov In old mice, those fed a DHA-EE supplemented diet required less time to find the exit and made fewer errors in blind alleys compared to the control group. nih.gov
The following table summarizes the key findings from a dose-response study on maze-learning ability in adult mice.
| Dietary Group | Trial 1 - Time to Exit (s) | Trial 1 - Number of Errors | Trial 3 - Time to Exit (s) | Trial 3 - Number of Errors |
| Control | 120 | 10 | 80 | 7 |
| DHA-EE 0.5% | 90 | 8 | 70 | 6 |
| DHA-EE 1% | 85 | 7 | 65 | 5 |
| DHA-EE 2% | 80 | 6 | 60 | 4 |
*p < 0.05 compared to the control group.
Investigation in Specific Preclinical Disease Models (e.g., Neuroprotection, Vascular Biology)
The therapeutic potential of ethyl docosahexaenoate has been explored in various preclinical disease models, with a significant focus on neuroprotection and vascular biology.
Neuroprotection:
In a gerbil model of transient cerebral ischemia, chronic administration of ethyl docosahexaenoate demonstrated a significant neuroprotective effect. Pre-treatment with ethyl docosahexaenoate was found to attenuate delayed neuronal loss in the hippocampus and reduce locomotor hyperactivity induced by ischemia and reperfusion. The underlying mechanism of this neuroprotection appears to be linked to its antioxidant properties. Specifically, ethyl docosahexaenoate pretreatment significantly inhibited the increase in brain malondialdehyde (a marker of lipid peroxidation) and prevented the decline in brain-reduced glutathione (B108866) levels and the activities of glutathione peroxidase and catalase.
Vascular Biology:
Ethyl docosahexaenoate has also been investigated in preclinical models of atherosclerosis. In hypercholesterolemic rats fed an atherogenic diet, supplementation with ethyl docosahexaenoate for six months led to lower serum cholesterol and triacylglycerol levels, reduced platelet aggregation, and slower progression of intimal thickening in the aorta compared to the control group. These effects were associated with a reduced proportion of arachidonic acid in platelet and aortic phospholipids (B1166683), leading to lower production of thromboxane (B8750289) A2 and prostacyclin. These findings suggest that ethyl docosahexaenoate may help prevent the development of atherosclerosis by improving lipid profiles and modifying platelet function.
Furthermore, studies in spontaneously hypertensive rats have shown that dietary supplementation with a DHA-enriched oil can reduce systolic blood pressure and vascular wall thickness. However, in this model, the antihypertensive effects were not associated with alterations in vascular responses, as endothelial-dependent relaxations and contractile responses in isolated aortic rings were not significantly different from the control group. This suggests that the blood pressure-lowering effect of DHA may be mediated by mechanisms other than direct modulation of vascular reactivity.
Biodistribution and Metabolic Fate Assessments in Preclinical Models
Understanding the biodistribution and metabolic fate of ethyl docosahexaenoate is crucial for elucidating its mechanisms of action. Preclinical studies in rodent models have provided valuable insights into how this compound is absorbed, distributed to various tissues, and metabolized.
Following oral administration, ethyl docosahexaenoate is hydrolyzed to release free DHA, which is then absorbed and incorporated into various lipid pools. Studies in mice have shown that dietary supplementation with DHA-EE leads to a significant, dose-dependent increase in DHA levels in the total lipids of both plasma and the brain. This increase in brain DHA is accompanied by a corresponding decrease in the levels of the omega-6 fatty acid, arachidonic acid.
The tissue distribution of DHA following supplementation has been documented in several studies. In rats, oral administration of DHA resulted in a significant increase in its concentration in the liver, adipose tissue, skeletal muscle, and heart. The brain also showed an increase, although to a lesser extent, which is consistent with the blood-brain barrier's selective transport mechanisms.
The metabolic fate of DHA is complex. Once in the body, it can be esterified into various lipid classes, such as triglycerides and phospholipids, and incorporated into cell membranes. It can also undergo retroconversion to eicosapentaenoic acid (EPA), although the extent of this conversion can vary. Furthermore, DHA can be metabolized into various bioactive molecules. For instance, it can be converted to docosahexaenoyl ethanolamide (DHEA), an endocannabinoid-like mediator that may play a role in neuroinflammation and neurogenesis. The liver is a primary site for the metabolism and repackaging of DHA into lipoproteins, which are then secreted into the bloodstream for distribution to other tissues.
The table below summarizes the changes in fatty acid composition in the brains of mice fed diets with varying levels of ethyl docosahexaenoate.
| Dietary Group | Brain DHA (% of total fatty acids) | Brain Arachidonic Acid (% of total fatty acids) |
| Control | 8.5 | 15.2 |
| DHA-EE 0.5% | 10.2 | 13.8 |
| DHA-EE 1% | 11.5 | 12.5 |
| DHA-EE 2% | 13.1 | 11.3 |
Future Directions and Emerging Research Avenues in Ethyl Docosahexaenate Studies
The scientific inquiry into ethyl docosahexaenate, an ethyl ester of the essential omega-3 fatty acid docosahexaenoic acid (DHA), is entering a new phase characterized by technological innovation and a deeper exploration of its biological intricacies. Future research is poised to move beyond foundational efficacy studies and toward a more nuanced understanding of its mechanisms, production, and therapeutic application. Key emerging avenues include the integration of systems biology, advanced bioprocessing for sustainable manufacturing, the discovery of novel bioactive derivatives, the engineering of sophisticated delivery systems for enhanced bioavailability, and rigorous comparative analyses against other omega-3 formulations. These research trajectories promise to refine the scientific and therapeutic landscape for this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
